In-Depth Technical Guide to CJ-2360: A Potent Anaplastic Lymphoma Kinase Inhibitor
In-Depth Technical Guide to CJ-2360: A Potent Anaplastic Lymphoma Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to CJ-2360, a novel and potent orally active inhibitor of anaplastic lymphoma kinase (ALK). CJ-2360 has demonstrated significant potential in preclinical studies, including the ability to achieve complete tumor regression in xenograft models.[1][2]
Chemical Structure of CJ-2360
CJ-2360 is a small molecule inhibitor belonging to a class of compounds with a fused indoloquinoline scaffold.[1][2] Its chemical structure is presented below:
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Chemical IUPAC Name: [To be sourced from the primary publication] Molecular Formula: [To be sourced from the primary publication] Molecular Weight: [To be sourced from the primary publication]
Quantitative Biological Activity
CJ-2360 exhibits potent inhibitory activity against wild-type ALK and several clinically relevant ALK mutants. Its efficacy has also been demonstrated in cellular assays. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of CJ-2360 [2]
| Target | IC50 (nM) |
| Wild-type ALK | 2.2 |
| ALK F1197M | 4.0 |
| ALK G1269A | 8.8 |
| ALK L1196M | 6.3 |
| ALK S1206Y | 8.9 |
Table 2: Cellular Proliferation Inhibitory Activity of CJ-2360 [2]
| Cell Line | ALK Status | IC50 (nM) |
| KARPAS-299 | NPM-ALK Fusion | 1.8 |
| H3122 | EML4-ALK Fusion | 3.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery and characterization of CJ-2360 are provided below.
In Vitro ALK Kinase Assay
Objective: To determine the concentration of CJ-2360 required to inhibit 50% of ALK enzymatic activity.
Materials:
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Recombinant human ALK (wild-type and mutant forms)
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ATP (Adenosine triphosphate)
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Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
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CJ-2360 (dissolved in a suitable solvent like DMSO)
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Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
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Microplate reader
Procedure:
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Prepare a solution of the recombinant ALK enzyme in the kinase assay buffer.
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Perform serial dilutions of CJ-2360 and add them to the wells of a microplate. Include a control with no inhibitor.
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Add the ALK enzyme solution to the wells containing the inhibitor and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to each well.
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Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
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Stop the reaction by adding a stop solution (e.g., EDTA).
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Quantify the amount of product formed (e.g., ADP) using a detection reagent and a microplate reader.
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Calculate the percentage of inhibition for each concentration of CJ-2360 and determine the IC50 value by fitting the data to a dose-response curve.
KARPAS-299 Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of CJ-2360 in a mouse model of ALK-positive lymphoma.
Materials:
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KARPAS-299 cells
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Immunocompromised mice (e.g., NOD/SCID or athymic BALB/c)
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Matrigel
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CJ-2360 formulation for oral administration
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Vehicle control
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Calipers for tumor measurement
Procedure:
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Culture KARPAS-299 cells under standard aseptic conditions.
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Harvest exponentially growing cells and resuspend them in a mixture of media and Matrigel.
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Subcutaneously inject a defined number of cells (e.g., 1 million) into the flank of each mouse.[1]
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Monitor the mice for tumor growth. Once tumors reach a predetermined average size (e.g., 50-150 mm³), randomize the animals into treatment and control groups.[1]
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Administer CJ-2360 orally to the treatment group according to a defined dosing schedule and dosage. Administer the vehicle to the control group.
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Measure tumor volumes with calipers at regular intervals (e.g., daily or twice weekly).[1]
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Monitor the body weight of the mice as an indicator of toxicity.[1]
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Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.
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At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ALK signaling pathway targeted by CJ-2360 and a general workflow for its characterization.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathways inhibited by CJ-2360.
Caption: General experimental workflow for the characterization of an ALK inhibitor like CJ-2360.
